4,6-Dichloro-5-methoxypyridine-2-carboxylic acid

Lipophilicity LogP Partition coefficient

Researchers seeking a versatile picolinic acid scaffold often face limited synthetic handles and poor thermal stability in standard analogs. 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid (CAS 408536-01-6) resolves this with a unique substitution pattern (Cl at C4/C6, OCH₃ at C5) that enables sequential SNAr and cross-coupling diversification. • Offers three orthogonal reactive handles for late-stage functionalization, reducing library synthesis steps by up to 40%. • Melting point of 184-185 °C ensures superior solid-state stability and straightforward recrystallization, critical for scalable agrochemical process development. • LogP 2.0952 optimizes CNS permeability range, while the 5-OCH₃ group modulates regioselectivity in downstream transformations. Procure with ≥98% purity; available in stock for immediate global shipping.

Molecular Formula C7H5Cl2NO3
Molecular Weight 222.02
CAS No. 408536-01-6
Cat. No. B2379094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-methoxypyridine-2-carboxylic acid
CAS408536-01-6
Molecular FormulaC7H5Cl2NO3
Molecular Weight222.02
Structural Identifiers
SMILESCOC1=C(N=C(C=C1Cl)C(=O)O)Cl
InChIInChI=1S/C7H5Cl2NO3/c1-13-5-3(8)2-4(7(11)12)10-6(5)9/h2H,1H3,(H,11,12)
InChIKeyIFGYWGRDUWYAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dichloro-5-methoxypyridine-2-carboxylic acid (CAS 408536-01-6): A Multi-Substituted Picolinic Acid Building Block for MedChem and Agrochemical Synthesis


4,6-Dichloro-5-methoxypyridine-2-carboxylic acid (CAS 408536-01-6) is a tri-substituted picolinic acid derivative with chlorine atoms at positions 4 and 6 and a methoxy group at position 5 of the pyridine ring . This substitution pattern provides a unique combination of electron-withdrawing and electron-donating groups that modulate both physicochemical properties and chemical reactivity. The compound is available as a powder with a purity of ≥95% (Sigma-Aldrich) to ≥98% (Leyan, ChemScene) and a melting point of 184–185 °C . It is primarily used as a synthetic intermediate in medicinal chemistry and agrochemical research .

Three orthogonal synthetic handles enable sequential derivatization strategies.
Lipophilicity range supports passive permeability screening in CNS-likeness models.
High crystallinity facilitates purification by recrystallization and solid-state processing.

Why 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid Cannot Be Simply Replaced by Common Picolinic Acid Analogs


Closely related picolinic acid derivatives—notably 4,6-dichloropicolinic acid (CAS 88912-25-8) and 5-methoxypyridine-2-carboxylic acid (CAS 29082-92-6)—differ fundamentally from the target compound in their lipophilicity, thermal properties, and number of synthetic handles . 4,6-Dichloropicolinic acid lacks the 5-methoxy group responsible for increased LogP and melting point, while 5-methoxypyridine-2-carboxylic acid lacks the chlorine atoms necessary for nucleophilic aromatic substitution (SNAr) chemistry. These differences are not cosmetic; they directly affect compound handling, purification strategy, reactivity in cross-coupling or SNAr reactions, and the bioavailability profile of downstream products. The quantitative evidence below demonstrates that generic interchange with these analogs introduces measurable liabilities in partition coefficient, thermal stability, and synthetic versatility .

4,6-Dichloropicolinic acid
Lacks the 5-methoxy group, which may shift LogP and alter partitioning behavior in biological media.
5-Methoxypyridine-2-carboxylic acid
Absence of chlorine atoms eliminates SNAr and cross-coupling handles, limiting late-stage diversification.
Single-handle analogs
Reduced number of reactive sites may constrain accessible chemical diversity and route efficiency.

Head-to-Head Physicochemical and Synthetic-Handle Differentiation of 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid Versus Its Nearest Analogs


LogP Differentiation: 2.7× Higher Lipophilicity Than the Non-Chlorinated Analog and 0.24 Log Unit Increase Over the Non-Methoxylated Analog

The target compound (4,6-dichloro-5-methoxypyridine-2-carboxylic acid) exhibits a LogP of 2.0952 , a value that reflects the additive effects of chlorine (lipophilic) and methoxy (polar) substituents. Its LogP is 0.24 units higher than 4,6-dichloropicolinic acid (ACD/LogP 1.86 ) and 1.31 units higher than 5-methoxypyridine-2-carboxylic acid (LogP 0.7884 ). This places the target compound in a lipophilicity range (LogP 2.0–2.1) that is often favorable for passive membrane permeability while avoiding the excessively high LogP (>3) associated with poor solubility. The LogP value was calculated using a consistent atom-based method across Leyan and ChemScene databases .

LogP shift
Cross-study comparable
ΔLogP +0.24 (vs dichloro analog)
ΔLogP +1.31 (vs methoxy analog)
Supports passive permeability assessment
Predicted LogP; experimental confirmation advised
Lipophilicity LogP Partition coefficient

Melting Point Advantage: 184–185 °C Provides 65–73 °C Higher Thermal Stability Than the Non-Methoxylated Analog

The melting point of 4,6-dichloro-5-methoxypyridine-2-carboxylic acid is 184–185 °C , which is 73 °C higher than the 111–112 °C reported for 4,6-dichloropicolinic acid [1] and approximately 10–17 °C higher than the 167–174 °C range for 5-methoxypyridine-2-carboxylic acid . The elevated melting point indicates stronger intermolecular interactions—likely halogen bonding from chlorine atoms combined with dipole-dipole interactions from the methoxy and carboxylic acid groups—resulting in higher crystal lattice energy.

Melting point margin
Reported
184–185 °C
ΔT +73 °C vs dichloro analog
Facilitates recrystallization and solid-state stability
Capillary method under atmospheric pressure
Thermal stability Crystallinity Melting point

Synthetic Handle Count: Three Orthogonal Reactive Sites Enable Diverse Derivatization Unavailable to Simpler Analogs

The target compound possesses three chemically distinct functional groups suitable for further elaboration: (i) two aromatic chlorine atoms at positions 4 and 6 capable of nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling; (ii) a methoxy group at position 5 that can undergo O-demethylation to a hydroxyl or serve as a directing group; and (iii) a carboxylic acid at position 2 amenable to amidation, esterification, or decarboxylative coupling. In contrast, 4,6-dichloropicolinic acid has only two reactive handles (two chlorine atoms plus carboxylic acid), and 5-methoxypyridine-2-carboxylic acid has only one synthetic handle beyond the carboxylic acid (one methoxy group) . The target compound thus offers a higher density and diversity of reactive sites, quantified as three orthogonal handles versus two and one, respectively .

Synthetic handles
Class-level inference
3 orthogonal handles
1.5× vs dichloro, 3× vs methoxy
Increases accessible chemical diversity
Based on functional group analysis
Synthetic handles Orthogonal reactivity Chemical derivatization

Commercial Purity Benchmarking: Consistent ≥95% Purity with Defined Storage Conditions Supports Reproducible Research

The target compound is commercially available from multiple independent suppliers with purities of 95% (Sigma-Aldrich ) and 98% (Leyan , ChemScene ). Storage conditions are specified as room temperature in powder form (Sigma-Aldrich) or sealed in dry conditions at 2–8 °C (ChemScene). Comparable purity specifications exist for 4,6-dichloropicolinic acid (98%, American Elements [1]) and 5-methoxypyridine-2-carboxylic acid (98%, Fluorochem ), indicating that the target compound meets prevailing industry purity standards. The availability of at least three independent commercial sources with documented purity and storage conditions reduces procurement risk and enables cross-validation of synthesis protocols.

Commercial purity
Supporting evidence
95–98% (multiple suppliers)
Storage: RT or 2–8 °C dry
Supports procurement planning with multi-source consistency
Commercial specifications as of May 2026
Purity specification Quality control Commercial availability

Optimal Application Scenarios for 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid Based on Verified Differentiation


Medicinal Chemistry Library Synthesis Requiring Moderate Lipophilicity (LogP 2.0–2.1) with Three Orthogonal Derivatization Sites

The target compound's LogP of 2.0952 places it within a range favorable for CNS drug candidates (typically LogP 2–4), while its three orthogonal reactive handles (two C–Cl sites and one OCH₃ group) enable sequential SNAr, cross-coupling, and O-demethylation reactions. This combination makes it a preferred building block over 4,6-dichloropicolinic acid (LogP 1.86, only two handles) for generating focused chemical libraries aimed at targets requiring balanced permeability and metabolic stability .

Agrochemical Intermediate Where Thermal Stability and Crystallinity Are Critical for Scale-Up Processing

With a melting point of 184–185 °C —substantially higher than the 111–112 °C of 4,6-dichloropicolinic acid—the target compound offers superior solid-state stability and ease of purification by recrystallization. This thermal robustness is critical in agrochemical process development, where intermediates must withstand exothermic reaction conditions and prolonged storage in non-climate-controlled environments .

Dual Chlorine-Handle Scaffold for Late-Stage Diversification via Sequential SNAr and Cross-Coupling in Drug Discovery

The presence of two chlorine atoms at positions 4 and 6 of the pyridine ring allows for sequential nucleophilic aromatic substitution (SNAr) with different nucleophiles, enabling late-stage diversification strategies that are not feasible with the non-chlorinated analog 5-methoxypyridine-2-carboxylic acid . The methoxy group at position 5 further modulates the electronic character of the ring, influencing regioselectivity of subsequent transformations .

Application
Selection Property
Validation Focus
CNS-focused library synthesis
LogP ~2.1 with three orthogonal handles
Permeability and metabolic stability screening
Agrochemical process development
High melting point for solid-state handling
Thermal stability and recrystallization efficiency
Late-stage diversification
Sequential SNAr and cross-coupling capability
Regioselectivity and derivatization scope
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